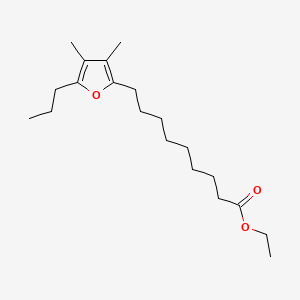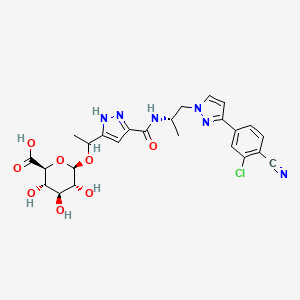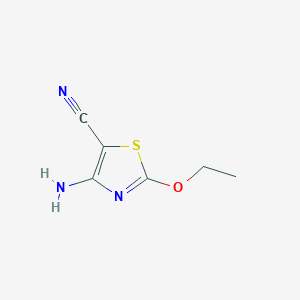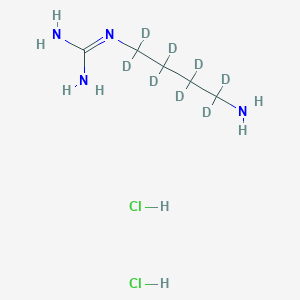
4-Aminobutyl-d8 Guanidine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobutyl-d8 Guanidine Dihydrochloride, also known as 1-Amino-4-guanidinobutane-d8 Dihydrochloride, is a deuterated analog of agmatine. This compound is primarily used in biochemical and proteomics research. It is characterized by its molecular formula C5H6D8N4•2HCl and a molecular weight of 211.16 .
Vorbereitungsmethoden
The synthesis of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves the deuteration of agmatine. The process typically includes the following steps:
Deuteration of Agmatine: Agmatine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Formation of Dihydrochloride Salt: The deuterated agmatine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound are not extensively documented, but the process generally involves maintaining strict reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
4-Aminobutyl-d8 Guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include methanol and water as solvents, and reactions are typically carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Wissenschaftliche Forschungsanwendungen
4-Aminobutyl-d8 Guanidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques.
Biology: The compound is utilized in studies involving neurotransmitter pathways and cellular signaling.
Medicine: Research on this compound includes its potential therapeutic effects and its role in modulating biological processes.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect nitric oxide synthesis and polyamine metabolism .
Vergleich Mit ähnlichen Verbindungen
4-Aminobutyl-d8 Guanidine Dihydrochloride can be compared with other similar compounds such as:
Agmatine: The non-deuterated analog, which has similar biological activities but lacks the stability provided by deuteration.
1-Amino-4-guanidinobutane Dihydrochloride: Another analog with similar chemical properties but different isotopic composition.
N-(4-Aminobutyl)guanidine Dihydrochloride: A structurally related compound with comparable applications in research
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications.
Eigenschaften
Molekularformel |
C5H16Cl2N4 |
|---|---|
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
2-(4-amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H/i1D2,2D2,3D2,4D2;; |
InChI-Schlüssel |
KDQZVYBHNNRZPP-VHGLFXLXSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N=C(N)N)C([2H])([2H])N.Cl.Cl |
Kanonische SMILES |
C(CCN=C(N)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


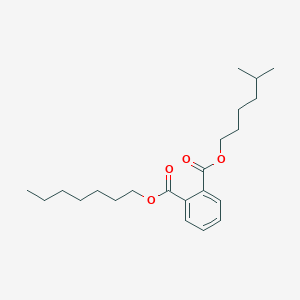
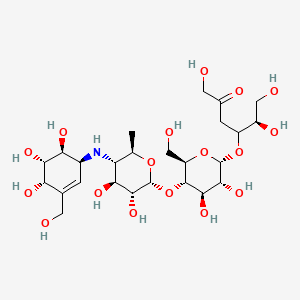
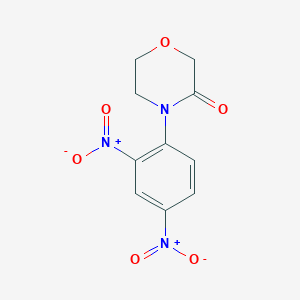
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
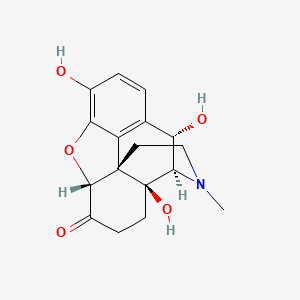
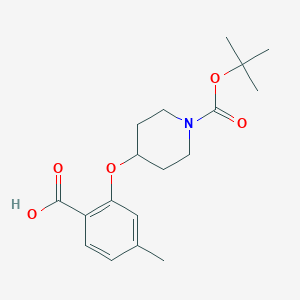
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

